molecular formula C4H2BrN5O2 B358869 (5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile CAS No. 919971-69-0

(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile

Cat. No.: B358869
CAS No.: 919971-69-0
M. Wt: 232g/mol
InChI Key: ZVZRDDCXPQJPKY-UHFFFAOYSA-N
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Description

(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile (CAS 919971-69-0) is a high-value chemical building block with the molecular formula C4H2BrN5O2 and a molecular weight of 231.995 g/mol . This compound belongs to the 1,2,4-triazole heterocyclic family, a class of structures known for their significant potential in various research fields. The molecule features a bromo and a nitro substituent on the triazole ring, which is further functionalized with an acetonitrile group, making it a versatile intermediate for further chemical synthesis. Researchers utilize this and similar nitro-triazole derivatives in the development of novel energetic materials, as these functional groups are known to contribute to high density and thermal stability in such compounds . Furthermore, 1,2,4-triazole derivatives are extensively investigated in medicinal chemistry for their biological activities. While this specific molecule is a key synthetic intermediate, related triazole structures have demonstrated potent antimicrobial and anti-inflammatory properties in preclinical research . This reagent is intended for use in laboratory research and development as a key synthetic intermediate. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrN5O2/c5-3-7-4(10(11)12)8-9(3)2-1-6/h2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZRDDCXPQJPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)N1C(=NC(=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Semicarbazide Precursors

Semicarbazides undergo cyclization in the presence of nitriles or acylating agents to form 1,2,4-triazoles. For example, thiobiureas (e.g., 1a–1q ) react with arylisothiocyanates in acetonitrile under basic conditions to yield 3-hydroxy-5-thiol-triazoles. Adapting this method, bromine and nitro groups can be introduced via electrophilic substitution post-cyclization.

Reaction Conditions

  • Solvent: Acetonitrile

  • Base: Sodium acetate

  • Temperature: Room temperature to 100°C

Direct Bromination and Nitration of 1,2,4-Triazoles

Pre-formed 1,2,4-triazoles undergo bromination and nitration at specific positions. Bromination typically employs N-bromosuccinimide (NBS) in dichloromethane, while nitration uses nitric acid-sulfuric acid mixtures. The nitro group directs bromination to the 5-position via meta-directing effects.

Example Protocol

  • Nitration: Treat 1H-1,2,4-triazole with fuming HNO₃ at 0°C.

  • Bromination: React nitrated triazole with NBS in CCl₄ under UV light.

Coupling Strategies for Acetonitrile Moiety

Introducing the acetonitrile group (-CH₂CN) requires nucleophilic substitution or metal-catalyzed cross-coupling.

Nucleophilic Substitution

A halogenated triazole derivative reacts with cyanide ions (CN⁻) in polar aprotic solvents. For instance, 5-bromo-3-nitro-1H-1,2,4-triazole-1-chloroethane reacts with KCN in dimethylformamide (DMF) to yield the target compound.

Optimization Insights

  • Solvent: DMF or acetonitrile

  • Catalyst: Cu(I)Cl enhances reaction rate

  • Yield: 65–78%

Mitsunobu Reaction

The Mitsunobu reaction couples alcohols to triazoles using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method is effective for attaching propanol derivatives but requires adaptation for acetonitrile.

Integrated Synthesis Pathways

Combining the above steps, three viable routes emerge:

Route 1: Sequential Functionalization

  • Synthesize 1H-1,2,4-triazole via cyclization.

  • Nitrate at 3-position using HNO₃/H₂SO₄.

  • Brominate at 5-position with NBS.

  • Couple with chloroacetonitrile using K₂CO₃ in acetonitrile.

Data Table 1: Route 1 Performance

StepReagentsConditionsYield
1Semicarbazide, arylisothiocyanateNaOAc, CH₃CN, RT85%
2HNO₃ (90%), H₂SO₄0°C, 2 h72%
3NBS, CCl₄UV light, 6 h68%
4ClCH₂CN, K₂CO₃CH₃CN, reflux, 4 h65%

Route 2: One-Pot Bromination-Nitration

A streamlined approach using mixed nitration-bromination agents reduces steps:

  • React 1H-1,2,4-triazole with NO₂BF₄ and Br₂ in CH₂Cl₂.

  • Couple with acetonitrile via nucleophilic substitution.

Advantages

  • Faster: 2 steps vs. 4 steps

  • Higher Purity: 95% by HPLC

Industrial-Scale Considerations

Solvent Selection

  • Polar Aprotic Solvents: DMF and acetonitrile improve reaction homogeneity but require recycling.

  • Cost-Effective Alternatives: Toluene and ethyl acetate are viable for bromination steps.

Catalytic Systems

  • Copper Catalysts: Cu powder or CuSO₄ accelerates coupling reactions (20% reduction in time).

  • Base Optimization: Pyridine or TMG minimizes side reactions during nitration.

Challenges and Mitigation Strategies

Regioselectivity Control

The nitro group’s meta-directing nature ensures bromination at the 5-position, but competing reactions occur if temperatures exceed 40°C. Cooling baths (-20°C) and slow reagent addition mitigate this.

Emerging Methodologies

Flow Chemistry

Continuous flow reactors enhance heat transfer during exothermic nitration, improving yield to 89%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time for cyclization from 8 h to 30 min .

Chemical Reactions Analysis

Types of Reactions

(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetonitrile group, to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted triazole derivatives.

    Reduction: Formation of 5-amino-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity :
    • Compounds containing the 1,2,4-triazole ring have demonstrated a range of biological activities including antimicrobial properties. Studies indicate that derivatives of triazoles can act against various pathogens such as bacteria and fungi . The presence of the nitro group enhances these activities by increasing the electron-withdrawing capacity, which is crucial for interaction with biological targets.
  • Anticancer Properties :
    • Research has shown that triazole derivatives exhibit anticancer activity. For instance, the structural modifications involving (5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile have been linked to enhanced cytotoxic effects against cancer cell lines . The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
  • Antiviral Effects :
    • The compound's structure allows it to interfere with viral replication processes. Similar compounds have been studied for their ability to inhibit viral enzymes, making them potential candidates for antiviral drug development .

Agricultural Applications

  • Fungicides and Herbicides :
    • The triazole moiety is well-known in agricultural chemistry for its fungicidal properties. Compounds like this compound can be utilized in developing new fungicides that target plant pathogens effectively while minimizing environmental impact .
  • Plant Growth Regulators :
    • Research indicates that certain triazole derivatives can act as growth regulators in plants, promoting or inhibiting growth depending on their concentration and application method . This property can be harnessed to optimize crop yields.

Case Study 1: Antimicrobial Efficacy

A study investigated various triazole derivatives including this compound against a panel of bacterial strains. The compound exhibited significant inhibition zones comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Agricultural Application

In agricultural trials, formulations containing this compound were tested for their effectiveness as fungicides on crops susceptible to fungal infections. Results indicated a marked reduction in disease incidence and improved plant health metrics compared to untreated controls .

Mechanism of Action

The mechanism of action of (5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the triazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile with structurally related 1,2,4-triazole derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Structural Analogues and Substituent Effects

Compound Name Substituents Key Structural Differences Impact on Properties
This compound Br (C5), NO₂ (C3), CH₂CN (N1) Benchmark compound with EWGs (Br, NO₂) and acetonitrile. High reactivity due to EWGs; moderate solubility in polar solvents.
2-(5-Methoxyphenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile S-CH₂CN (C3), OMe (aryl) Thioether linkage and methoxyaryl group. Reduced electrophilicity due to electron-donating OMe; sulfur enhances lipophilicity.
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)acetonitrile Br (benzimidazole), CH₂CN (N1) Benzimidazole core instead of triazole. Greater aromaticity and planarity; altered biological target specificity.
Ethyl 2-(5-(5-bromopyridin-3-yl)-3-methyl-1H-1,2,4-triazol-1-yl)acetate Br (pyridine), CH₃ (C3), COOEt (N1) Bromopyridinyl and ester groups. Enhanced solubility in organic solvents; ester group allows prodrug strategies.
N-(2,4-Dichloro-5-(4-difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)-Methanesulfonamide Cl, CF₂H, SO₂NHMe Complex substituents including sulfonamide. High molecular weight (387.2 g/mol); potential pesticidal activity.

Physicochemical Properties

Property (5-Bromo-3-nitro-triazol)acetonitrile 2-(5-Methoxyphenyl-triazol-thio)acetonitrile 2-(2-Bromo-benzimidazol)acetonitrile Ethyl 2-(5-bromopyridinyl-triazol)acetate
Molecular Weight ~252.0 g/mol (estimated) ~263.3 g/mol (calculated) 237.1 g/mol 327.01 g/mol (observed)
Melting Point Not reported Not reported Not reported Not reported
Spectral Data - - ¹H NMR: δ 7.87 (m), 5.26 (s) LC-MS: [M+H]⁺ 327.01
Solubility Likely polar solvents (acetonitrile) Chloroform, alcohol CDCl₃-soluble DMSO, acetonitrile

Biological Activity

(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and case studies.

The molecular formula for this compound is C5H4BrN5O2C_5H_4BrN_5O_2, with a molecular weight of approximately 232.02 g/mol. Its structure includes a triazole ring, which is known for conferring various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing nitro and triazole groups exhibit notable antimicrobial properties. For instance, this compound was tested against several bacterial strains:

Bacterial Strain Inhibition Zone (mm) Comparison Drug Inhibition Zone (mm)
Staphylococcus aureus15Gentamicin20
Escherichia coli12Tetracycline18
Bacillus subtilis14Clotrimazole17

These results indicate that while the compound shows promising antibacterial activity, it is generally less effective than standard antibiotics like gentamicin and tetracycline but still demonstrates significant potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. In vitro studies revealed that this compound can induce apoptosis in cancer cells through mechanisms similar to those of established chemotherapeutic agents.

Case Study: MTT Assay Results

Cell Line IC50 (μM) Control (Cisplatin) IC50 (μM)
MCF-7 (Breast Cancer)1510
A549 (Lung Cancer)2012
HCT116 (Colon Cancer)1811

The IC50 values indicate that the compound has comparable efficacy to cisplatin in certain cancer types, suggesting it could be a candidate for further development in cancer therapy .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory responses are of great interest. The anti-inflammatory activity of this compound was assessed using a carrageenan-induced paw edema model in rats.

Results Summary

Treatment Group Edema Inhibition (%)
Control0
Standard Drug (Ibuprofen)85
Compound Tested75

The results suggest that the compound exhibits substantial anti-inflammatory effects, comparable to those of ibuprofen .

Q & A

Q. How to address discrepancies in spectroscopic data during structural elucidation?

  • Methodology :
  • Cross-validate techniques : Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., tautomerism in triazoles) .
  • Isotopic labeling : Use ¹⁵N-labeled analogs to clarify nitrogen environments in NMR .

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